molecular formula C27H24N2O4 B1680814 SB 235375 CAS No. 224961-34-6

SB 235375

Cat. No.: B1680814
CAS No.: 224961-34-6
M. Wt: 440.5 g/mol
InChI Key: RJIWGNBRTQFKBW-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 235375: is a potent and selective antagonist of the human neurokinin-3 receptor. This compound was designed by optimizing the structure of 2-phenyl-4-quinolinecarboxylic acid amide. It displays high affinity for the neurokinin-3 receptor, with significantly higher binding affinities than neurokinin-2 and neurokinin-1 receptors .

Properties

CAS No.

224961-34-6

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid

InChI

InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1

InChI Key

RJIWGNBRTQFKBW-NRFANRHFSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide
SB 235375
SB-235375
SB235375

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 235375 involves the Pfitzinger reaction of isatin with 2-methoxyacetophenone in ethanolic potassium hydroxide at 80°C. This reaction yields quinolinecarboxylic acid, which is then subjected to methyl ether cleavage using concentrated hydroiodic acid to provide 3-hydroxy-2-phenylquinoline-4-carboxylic acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions: SB 235375 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Selectivity

The selectivity of SB 235375 is notable, as it exhibits significantly lower affinity for other tachykinin receptors such as NK-1 (K_i > 100,000 nM) and NK-2 (K_i = 209 nM) receptors . This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Respiratory Research

One of the primary applications of this compound is in respiratory research, particularly concerning cough reflex mechanisms. Studies have demonstrated that this compound can inhibit citric acid-induced cough in guinea pigs, suggesting its potential use as a therapeutic agent in treating cough disorders . The compound's low central nervous system penetration makes it particularly suitable for targeting peripheral receptors without significant central effects.

Cardiovascular Studies

This compound has also been investigated for its effects on cardiovascular physiology. Research indicates that it can modulate blood pressure and heart rate responses when administered in conjunction with NK-3 agonists like senktide. In animal models, this compound has been shown to antagonize senktide-induced cardiovascular changes, highlighting its role in studying the tachykinin system's influence on cardiovascular health .

Neurological Implications

Although this compound is characterized as a low CNS-penetrant compound, its pharmacological profile allows researchers to explore the role of NK-3 receptors in neurological contexts. Its application in behavioral studies has provided insights into the peripheral versus central roles of tachykinins in modulating pain and anxiety responses .

Case Study 1: Cough Reflex Modulation

In a controlled study involving guinea pigs, this compound was administered intraperitoneally at doses ranging from 10 to 30 mg/kg. The results demonstrated a significant reduction in cough frequency induced by citric acid exposure, indicating the compound's efficacy as a cough suppressant through NK-3 receptor antagonism .

Case Study 2: Cardiovascular Response Assessment

A study assessing the cardiovascular effects of this compound involved intravenous administration to rabbits followed by senktide injection. The findings revealed that this compound effectively inhibited miosis and altered heart rate responses, underscoring its potential utility in understanding tachykinin-mediated cardiovascular regulation .

Mechanism of Action

SB 235375 exerts its effects by selectively binding to and antagonizing the human neurokinin-3 receptor. This receptor is involved in various physiological processes, including the regulation of smooth muscle contraction and neurotransmitter release. By blocking the neurokinin-3 receptor, this compound inhibits neurokinin B-induced calcium mobilization and contraction responses .

Comparison with Similar Compounds

Uniqueness: SB 235375 is unique due to its high selectivity and potency for the neurokinin-3 receptor, as well as its low central nervous system penetration. This makes it an ideal tool compound for studying peripheral neurokinin-3 receptor functions without significant central nervous system effects .

Biological Activity

SB 235375 is a selective antagonist of the neurokinin-3 (NK3) receptor, which plays a crucial role in various physiological processes, particularly in the central nervous system and gastrointestinal tract. This compound has been extensively studied for its biological activity, particularly in relation to its effects on nociceptive signaling and its potential therapeutic applications.

This compound selectively inhibits the NK3 receptor, which is part of the tachykinin family of neuropeptides. By blocking this receptor, this compound can modulate various physiological responses, including pain perception and gastrointestinal motility. The compound demonstrates low central nervous system penetration, making it particularly interesting for peripheral applications without significant central side effects .

Affinity and Selectivity

The affinity of this compound for the NK3 receptor has been quantified with a pKi value of approximately 8.7, indicating strong binding capabilities. Its selectivity is noteworthy as it primarily targets the NK3 receptor without significantly affecting other tachykinin receptors like NK1 and NK2 .

Effects on Nociceptive Signaling

Research has shown that this compound effectively reduces nociceptive signaling from the colorectum, suggesting its potential use in managing pain associated with gastrointestinal disorders. In studies involving animal models, administration of this compound resulted in a significant decrease in pain responses without impacting non-noxious stimuli, indicating a targeted analgesic effect .

Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Pain Management : Due to its ability to modulate nociceptive pathways, this compound may be beneficial in treating conditions characterized by visceral pain.
  • Gastrointestinal Disorders : The compound's effects on gastrointestinal motility and pain perception position it as a candidate for treating disorders such as irritable bowel syndrome (IBS) or inflammatory bowel disease (IBD).

Study on Pain Modulation

A study conducted by Hay et al. (2002) demonstrated that this compound effectively inhibited citric acid-induced cough and airway hyper-reactivity in guinea pigs. This study highlighted its utility in respiratory conditions linked to neurokinin signaling, showcasing its versatility beyond gastrointestinal applications .

Peripheral Action Evaluation

Shafton et al. (2015) investigated the peripheral actions of this compound and found that it significantly reduced nociceptive signaling from the colorectum while sparing noxious signaling pathways. This finding underscores its potential as a targeted treatment option for visceral pain without affecting overall sensory perception .

Data Table: Summary of Key Findings

Study Focus Findings
Hay et al. (2002)Respiratory effectsInhibition of citric acid-induced cough; potential for treating airway hyper-reactivity
Shafton et al. (2015)Nociceptive signalingReduction in colorectal pain signaling; sparing of non-noxious pathways
Broccardo et al. (1999)Gastrointestinal motilityCentral NK3 receptors involved in colonic propulsion; implications for IBS treatment

Q & A

Q. What is the established mechanism of action of SB 235375 in modulating cardiovascular responses in preclinical models?

this compound is a non-peptide NK3 receptor antagonist that selectively blocks the cardiovascular effects of senktide, a neurokinin agonist. In hypertensive rats (SHR), this compound administered intrathecally (i.t.) completely inhibits senktide-induced increases in heart rate (HR) and mean arterial pressure (MAP) by competitively binding to spinal NK3 receptors. This blockade is reversible within 24 hours, suggesting transient receptor occupancy .

Q. What experimental models are commonly used to evaluate this compound's pharmacological effects?

Studies primarily use conscious, freely moving SHR and Wistar-Kyoto (WKY) rats to assess cardiovascular and behavioral responses. Key protocols include:

  • Intrathecal administration to target spinal NK3 receptors .
  • Dose-response assays with senktide (1–1000 pmol) to establish this compound's inhibitory efficacy .
  • Autoradiographic binding studies in thoracic spinal cord sections to quantify receptor density .

Q. What are the standard dose ranges for this compound in cardiovascular studies?

this compound is effective at nanomolar concentrations (5–25 nmol) in blocking senktide-induced MAP and HR elevations. Higher doses (25 nmol) achieve complete inhibition without off-target effects, as confirmed by control experiments with DMSO or vehicle solutions .

Advanced Research Questions

Q. How does this compound's receptor selectivity compare to other NK antagonists (e.g., LY 303870, SR 48968) in behavioral and cardiovascular assays?

Unlike LY 303870 (NK1 antagonist) and SR 48968 (NK2 antagonist), this compound demonstrates superior selectivity for NK3 receptors. For example:

  • This compound fully reverses senktide-induced behaviors (e.g., face-washing, digging) in rats, while LY 303870 shows partial efficacy .
  • In cardiovascular assays, this compound's blockade of senktide effects is dose-dependent and reversible, whereas SR 48968 fails to alter HR or MAP .

Q. What contradictions exist in the literature regarding this compound's effects on spinal NK3 receptor density across rat strains?

Autoradiographic studies reveal strain-specific differences:

  • SHR rats exhibit 2–3× higher NK3 receptor density in spinal cord laminae compared to WKY or Wistar rats .
  • However, receptor affinity (Kd) remains consistent across strains (~10–15 nM), suggesting upregulated receptor expression rather than altered binding kinetics .

Q. What methodological considerations are critical when designing dose-response experiments for this compound in hypertensive rat models?

Key factors include:

  • Temporal resolution : Senktide-induced MAP/HR peaks at 8 minutes post-injection, necessitating real-time hemodynamic monitoring .
  • Receptor saturation : Use ligand concentrations ≥15 nM to ensure full NK3 receptor occupancy in autoradiography .
  • Control for vehicle effects : DMSO or aCSF solvents may transiently affect baseline parameters .

Q. How do spinal cord vs. central nervous system administration routes impact this compound's pharmacological profile?

Intrathecal delivery directly targets spinal NK3 receptors, producing rapid and localized effects. In contrast, systemic administration (e.g., intravenous) requires higher doses to cross the blood-brain barrier, increasing off-target risk. Spinal-specific action is confirmed by the absence of this compound effects on nigral or hippocampal NK3 receptors .

Q. What statistical approaches are recommended for analyzing time-dependent cardiovascular parameter changes in this compound studies?

  • Repeated-measures ANOVA to compare pre- vs. post-antagonist MAP/HR trajectories .
  • Non-linear regression for dose-response curves (e.g., senktide ED50 calculations) .
  • Bonferroni correction to adjust for multiple comparisons in autoradiographic binding studies .

Q. What validation methods are essential to confirm NK3 receptor binding specificity in autoradiographic studies involving this compound?

  • Competition assays : Co-incubate radioligands with excess cold this compound (10 μM) to verify displaceable binding .
  • Receptor subtype controls : Use NK1/NK2-selective antagonists (e.g., SR 48968) to rule out cross-reactivity .
  • Saturation binding : Calculate Bmax and Kd to distinguish receptor density from affinity changes .

Q. How do interspecies differences in NK3 receptor distribution affect translational applications of this compound research?

SHR rats, which mimic human hypertension, show spinal NK3 upregulation absent in normotensive strains. This suggests this compound's therapeutic potential hinges on pathological receptor overexpression, necessitating validation in primate models .

Methodological Best Practices

  • Experimental Design : Include vehicle controls and staggered antagonist/agonist administration to assess reversibility .
  • Data Interpretation : Contextualize MAP/HR changes relative to baseline variability (e.g., ±10 mmHg for MAP in SHR) .
  • Ethical Compliance : Adhere to protocols for conscious animal monitoring to minimize stress artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB 235375
Reactant of Route 2
SB 235375

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.